Methyl ricinelaidate

Overview

Description

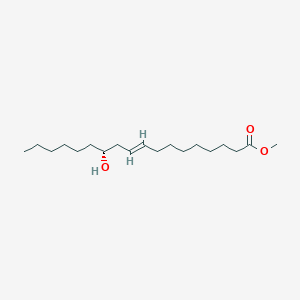

Methyl ricinelaidate (C₁₉H₃₆O₂) is the methyl ester of ricinelaidic acid, a trans-isomer of ricinoleic acid. It is structurally characterized by a hydroxyl group at the 12th carbon and a conjugated trans double bond between C9 and C10. This compound is primarily derived from the transesterification of ricinoleic acid, a key component of castor oil, and is notable for its applications in polymer chemistry, lubricants, and biofuels . Its unique stereochemistry and functional groups contribute to distinct physicochemical properties, such as higher oxidative stability compared to cis-unsaturated analogs.

Preparation Methods

The preparation of methyl ricinelaidate involves the elaidinization of methyl ricinoleate. This process includes the use of a nitrite-nitric acid solution, followed by fractional crystallization of the this compound and its subsequent hydrolysis to ricinelaidic acid . The synthetic route can be summarized as follows:

Elaidinization: Methyl ricinoleate is treated with a nitrite-nitric acid solution to convert it into this compound.

Fractional Crystallization: The resulting this compound is purified through fractional crystallization.

Hydrolysis: The purified this compound is hydrolyzed to obtain ricinelaidic acid.

Chemical Reactions Analysis

Oxidation

Methyl ricinelaidate can undergo oxidation reactions to form corresponding oxides. For instance, permanganate often converts a methyl group to a carboxyl (-COOH) group . Oxidation of methyl groups can ultimately yield protons and carbon dioxide, as observed in combustion .

Reduction

Reduction reactions can convert this compound back to its precursor forms.

Substitution

This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include nitric acid, nitrite solutions, and various catalysts.

Isomerization

This compound is produced through the elaidinization of methyl ricinoleate using a nitrite-nitric acid solution. Elaidinization involves the conversion of cis double bonds to trans double bonds.

Pyrolysis

Pyrolysis of methyl ricinoleate (MR) at high temperatures favors the production of undecylenic acid methyl ester (UAME) and heptanal (HEP) . The process of slow and fast MR pyrolysis was the dehydration-first and the pyrolysis-first trend, respectively .

Table 1: Products of Methyl Ricinoleate Pyrolysis

Other Reactions

-

Methylation: Methyl groups can be transferred to other compounds via methylating agents such as dimethyl sulfate, methyl iodide, and methyl triflate .

-

Demethylation: Natural gas arises via a demethylation reaction .

-

Deprotonation: Methyl groups can be deprotonated. The resulting carbanions are key intermediates in many reactions in organic synthesis and biosynthesis .

The reactivity of a methyl group depends on the adjacent substituents . For example, in organic compounds, the methyl group resists attack by even the strongest acids . When placed in benzylic or allylic positions, the strength of the C−H bond is decreased, and the reactivity of the methyl group increases .

Scientific Research Applications

Agricultural Applications

Nematicidal Properties

Methyl ricinelaidate has been investigated for its potential use as a nematicidal agent. Research indicates that compounds related to ricinoleic acid exhibit effectiveness against nematodes that infest crops. The fatty acid esters, including this compound, have demonstrated promising results in controlling nematode populations in various agricultural settings, making them valuable for sustainable pest management strategies .

Study Findings:

- Crops Tested: Soybeans, cotton, and tomatoes.

- Efficacy: Significant reduction in nematode populations was observed with applications of this compound-based formulations.

- Mechanism: The compound disrupts the nematode's biological processes, leading to mortality.

Material Science

Biolubricants Development

This compound is being explored as a potential biolubricant due to its favorable physical properties and biodegradability. Research has shown that this compound can be synthesized from renewable resources and offers performance characteristics comparable to conventional petroleum-based lubricants.

Case Study:

- Research Title: Synthesis and Physical Properties of Potential Biolubricants Based on Ricinoleic Acid.

- Findings: this compound exhibited low viscosity and high lubricating efficiency under various temperature conditions, indicating its suitability for industrial applications .

Biofuel Production

Pyrolysis Studies

Recent studies have examined the pyrolysis of methyl ricinoleate (and by extension this compound) for biofuel production. Pyrolysis is a thermochemical decomposition process that converts organic materials into bio-oil, char, and gases. Research indicates that methyl ricinoleate can be effectively pyrolyzed to yield valuable biofuels and chemicals.

Key Findings:

- Temperature Range: Optimal pyrolysis occurs at 550 °C.

- Product Distribution: The study identified various hydrocarbons and oxygenated compounds as products of pyrolysis, which can be further processed into fuels or chemical feedstocks .

Industrial Applications

Surfactant Properties

This compound exhibits surfactant properties that make it useful in various industrial applications. Its ability to reduce surface tension allows it to be utilized in formulations for detergents, emulsifiers, and dispersants.

Application Examples:

- Detergent Formulations: Incorporation of this compound enhances cleaning efficacy.

- Emulsion Stabilizers: Used in food and cosmetic industries to stabilize oil-in-water emulsions.

Data Summary

Mechanism of Action

The mechanism of action of methyl ricinelaidate involves its interaction with specific molecular targets and pathways. It is known to undergo elaidinization, which involves the conversion of cis double bonds to trans double bonds. This process affects the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

Methyl ricinelaidate belongs to a family of fatty acid methyl esters (FAMEs) with structural and functional similarities. Below is a systematic comparison with its analogs:

Structural and Functional Analogues

Methyl Ricinoleate (C₁₉H₃₆O₃) Structure: Contains a cis double bond (C9–C10) and a hydroxyl group at C12. Properties: Lower thermal stability due to cis configuration; prone to oxidation. Applications: Used in biodegradable plastics and surfactants. Key Difference: The cis configuration in methyl ricinoleate reduces its melting point (−4°C) compared to this compound (6°C) .

Methyl Oleate (C₁₉H₃₆O₂) Structure: Monounsaturated cis-9-octadecenoic acid methyl ester. Properties: Higher fluidity at low temperatures (melting point: −20°C) but lower oxidative stability. Applications: Biofuel additive and lubricant. Key Difference: Absence of hydroxyl group limits its polarity and reactivity in polymerization .

Methyl Linoleate (C₁₉H₃₄O₂) Structure: Polyunsaturated with cis double bonds at C9 and C12. Properties: Highly susceptible to oxidation; low melting point (−35°C). Applications: Food additives and coatings. Key Difference: Additional double bonds in methyl linoleate enhance flexibility but reduce stability .

Physicochemical Properties

| Property | This compound | Methyl Ricinoleate | Methyl Oleate | Methyl Linoleate |

|---|---|---|---|---|

| Melting Point (°C) | 6 | −4 | −20 | −35 |

| Oxidative Stability | High | Moderate | Low | Very Low |

| Viscosity (cSt @40°C) | 8.7 | 9.2 | 4.5 | 3.8 |

| Hydroxyl Group | Yes | Yes | No | No |

Data sourced from comparative studies on FAMEs .

Reactivity and Catalytic Behavior

This compound exhibits enhanced reactivity in transesterification and polymerization due to its hydroxyl group and trans double bond. For example, in catalytic hydrogenation, it shows 20% faster reaction rates than methyl ricinoleate due to reduced steric hindrance from the trans configuration . However, its oxidative stability under high-temperature conditions (e.g., >150°C) is inferior to saturated esters like methyl stearate .

Biological Activity

Methyl ricinelaidate, a methyl ester of ricinelaidic acid, is a compound derived from castor oil and has garnered interest due to its potential biological activities, particularly in the context of nematicidal properties and other therapeutic applications. This article explores the biological activity of this compound by reviewing various studies, including its effects on nematodes, its chemical properties, and its potential applications in agriculture and medicine.

This compound (CHO) is characterized as the trans isomer of methyl ricinoleate. Its synthesis involves the isomerization of methyl ricinoleate, which can be achieved through various chemical processes. The compound exhibits distinct physical properties, such as a boiling point ranging from 202-213°C at reduced pressures and a melting point around 32-33°C .

1. Nematicidal Activity

One of the most significant biological activities attributed to this compound is its nematicidal effect . Research has demonstrated that both methyl ricinoleate and this compound exhibit strong microfilarialcidal activity against various nematodes. This activity is particularly relevant for agricultural applications, where controlling nematode populations can significantly enhance crop yields .

Table 1: Summary of Nematicidal Activity Studies

2. Cytotoxic Effects

This compound has also been studied for its cytotoxic effects on certain cell lines. While methyl ricinoleate has shown cytotoxicity towards isolated intestinal epithelial cells, the trans isomer's effects are less pronounced in some models . This suggests that while it may possess some cytotoxic characteristics, its primary utility lies elsewhere.

The mechanism by which this compound exerts its nematicidal effects appears to involve selective inhibition of metabolic processes essential to nematodes but not to vertebrates or plants. This selectivity makes it a promising candidate for environmentally safe pest control methods .

Case Studies

Several studies have investigated the efficacy of this compound in agricultural settings:

- Field Trials : In field trials conducted with crops infested by root-knot nematodes (Meloidogyne spp.), treatments with formulations containing this compound resulted in significant reductions in nematode populations and improved plant health metrics compared to untreated controls.

- Laboratory Studies : In controlled laboratory settings, this compound was found to disrupt the reproductive cycle of nematodes, leading to decreased egg production and higher mortality rates among juvenile stages .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for producing methyl ricinelaidate, and how can researchers ensure reproducibility?

- Methodological Answer : this compound is typically synthesized via esterification or transesterification of ricinoleic acid with methanol. Key steps include catalyst selection (e.g., acid or enzymatic catalysts), solvent optimization, and temperature control. For reproducibility, researchers should document catalyst purity (e.g., ruthenium-based catalysts for modified reactions), reaction time, and stoichiometric ratios. Characterization via FT-IR or -NMR is critical to confirm ester bond formation and monitor side reactions . Purity validation should follow protocols for new compounds, including GC-MS or HPLC analysis .

Q. How should researchers characterize the purity and structural identity of this compound in novel synthesis protocols?

- Methodological Answer : Combine spectroscopic techniques (e.g., -NMR for hydroxyl group tracking, FT-IR for ester functional groups) with chromatographic methods (HPLC for purity assessment). For novel derivatives, high-resolution mass spectrometry (HRMS) is essential. Cross-referencing with established databases (e.g., PubChem) and prior literature on ricinoleate derivatives ensures structural validation. Document melting points and refractive indices for physical property consistency .

Q. What analytical techniques are recommended to quantify this compound in biodiesel blends, and how can inter-lab variability be minimized?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard for quantifying methyl esters in biodiesel. Calibration curves using certified reference materials (CRMs) and internal standards (e.g., methyl heptadecanoate) improve accuracy. To reduce variability, adhere to ASTM D6584 or EN 14103 protocols, and report uncertainties in HHV (Higher Heating Value) calculations, as discrepancies up to 0.45% may arise from methodological differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., HHV) of this compound across studies?

- Methodological Answer : Discrepancies in HHV values (e.g., 40.37 MJ/kg vs. equation-derived 40.25 MJ/kg) often stem from differences in measurement protocols (bomb calorimetry vs. predictive equations) or sample purity. Researchers should:

- Compare methodologies (e.g., Fassinou’s approach vs. Ramírez’s model) and validate using pure this compound.

- Perform sensitivity analyses to identify error-prone steps (e.g., impurity correction factors).

- Publish raw data and computational parameters to enable cross-study validation .

Q. What strategies optimize this compound’s reactivity in ring-closing metathesis (RCM) for polymer precursor synthesis?

- Methodological Answer : To enhance RCM efficiency:

- Use Grubbs or Hoveyda-Grubbs catalysts for improved selectivity and reduced side reactions.

- Optimize solvent systems (e.g., dichloromethane for solubility) and reaction temperatures (typically 40–60°C).

- Monitor reaction progress via -NMR to track olefin conversion. Post-RCM hydrogenation or cross-metathesis can yield tetrahydropyran or polyamide precursors, requiring precise stoichiometric control .

Q. How can spectral data contradictions (e.g., -NMR shifts) in this compound derivatives be systematically addressed?

- Methodological Answer : Contradictory spectral data often arise from solvent effects, impurities, or stereochemical variations. Researchers should:

- Replicate experiments under standardized conditions (deuterated solvents, controlled humidity).

- Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Compare with computational simulations (DFT-based NMR prediction tools) to validate assignments .

Q. What green chemistry principles apply to this compound synthesis to reduce environmental impact?

- Methodological Answer : Evaluate solvent sustainability using the CHEM21 Solvent Selection Guide. Replace toluene with cyclopentyl methyl ether (CPME) or ethanol. Enzymatic catalysis (e.g., lipases) reduces energy consumption vs. acid-catalyzed routes. Lifecycle assessment (LCA) tools can quantify carbon footprints, prioritizing bio-derived methanol and recycling protocols .

Properties

IUPAC Name |

methyl (E,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10+/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGDWZQXVZSXAO-LVMGUKCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.